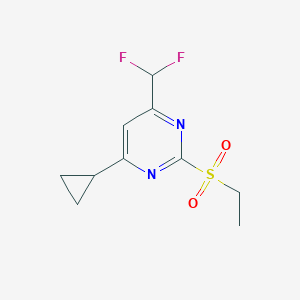

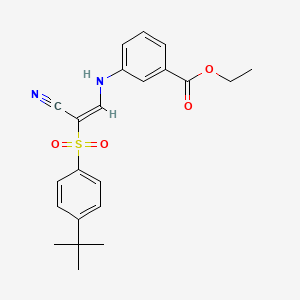

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one, also known as CMQP, is a synthetic organic compound with potential applications in the field of medicinal chemistry. CMQP belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

- Structural Insights : (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one has been structurally analyzed, providing insights into the correlation between molecular structures and intermolecular interactions in compounds for drug development. This compound and its derivatives exhibit slightly twisted conformations from coplanarity and engage in nonclassical C-H...O/N interactions (Rizvi et al., 2008).

Synthesis and Characterization

- Microwave Assisted Synthesis : This compound has been synthesized using microwave-assisted techniques, which is a rapid method compared to traditional synthesis methods. The antimicrobial activities of synthesized compounds have been evaluated against various organisms (Sarveswari & Vijayakumar, 2016).

- Advanced Synthesis Techniques : The compound's synthesis involved the reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile, indicating its complex and nuanced synthesis methods (Belyaeva et al., 2017).

Medicinal Chemistry and Antiproliferative Properties

- Antiproliferative Activity : Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities, particularly against non-small cell lung cancers and breast cancers, identifying potential lead compounds for further development (Tseng et al., 2013).

Novel Applications and Studies

- Isoxazoline Synthesis : The compound has been used in the synthesis of substituted isoxazolines, a process improved through ultrasound irradiation, showcasing an environmentally friendly and efficient protocol (Tiwari et al., 2011).

- Antimicrobial Screening : It has also been involved in the synthesis of novel compounds with significant antibacterial and antifungal activities, highlighting its importance in the development of new antimicrobial agents (Shastri, 2013).

- Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives have been synthesized and assessed for their antioxidant activity, with potential implications in reducing high glucose levels, indicating a possible role in anti-diabetic therapy (Murugavel et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c1-13-7-9-17-16(11-13)12-15(19(20)21-17)8-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYDEDLDTMYCBI-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)

![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)

![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)